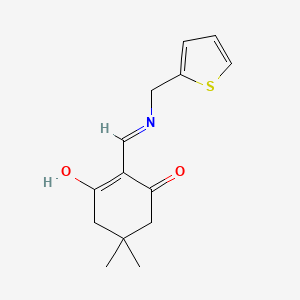
3-Hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one is a complex organic compound that features a cyclohexene ring substituted with a hydroxyl group, two methyl groups, and a thiophen-2-ylmethyliminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one typically involves the condensation of 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one with thiophen-2-ylmethylamine. This reaction is often catalyzed by acidic or basic catalysts under mild conditions to form the desired product. The reaction can be carried out in solvents such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as silica-supported acids or bases can be employed to facilitate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Formation of 3-oxo-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one.
Reduction: Formation of 3-hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethylaminomethyl)cyclohex-2-en-1-one.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Aplicaciones Científicas De Investigación
3-Hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiophene ring and imine group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-5,5-dimethyl-2-phenyliminomethylcyclohex-2-en-1-one: Similar structure but with a phenyl group instead of a thiophene ring.
3-Hydroxy-5,5-dimethyl-2-(pyridin-2-ylmethyliminomethyl)cyclohex-2-en-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
3-Hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Propiedades
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-14(2)6-12(16)11(13(17)7-14)9-15-8-10-4-3-5-18-10/h3-5,9,16H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKKSYXLCIKXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC2=CC=CS2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B6062189.png)
![N-[4-(THIOMORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE](/img/structure/B6062197.png)
![4-[(E)-[(2E)-2-{1-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]ETHYLIDENE}HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL](/img/structure/B6062208.png)
![3-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one](/img/structure/B6062214.png)
![3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B6062229.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6062230.png)
![1-[(5-chlorothiophen-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide](/img/structure/B6062239.png)
![1-[2-(4-morpholinyl)ethyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6062240.png)
![(3Z)-7-CHLORO-3-[(2-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B6062241.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B6062244.png)
![2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6062248.png)
![methyl (5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6062254.png)
![methyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate](/img/structure/B6062256.png)
![2-[4-[(2,3-Difluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol](/img/structure/B6062263.png)
